molecular formula C20H19FN6O B565572 N-Desmethyl Dovitinib-d8 CAS No. 1246814-93-6

N-Desmethyl Dovitinib-d8

Cat. No.: B565572
CAS No.: 1246814-93-6
M. Wt: 386.46
InChI Key: YJLODPLEXALINE-DZFJXPAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Dovitinib-d8 is a deuterated analog of N-Desmethyl Dovitinib, which itself is a derivative of Dovitinib. Dovitinib is a receptor tyrosine kinase inhibitor that exhibits a suppressive effect on tumor growth. The deuterated form, this compound, is primarily used in scientific research due to its enhanced stability and unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Dovitinib-d8 involves the deuteration of N-Desmethyl DovitinibThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Dovitinib-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolinone and benzimidazole derivatives, which are useful intermediates in medicinal chemistry .

Scientific Research Applications

N-Desmethyl Dovitinib-d8 has a wide range of applications in scientific research:

Mechanism of Action

N-Desmethyl Dovitinib-d8 exerts its effects by inhibiting multiple receptor tyrosine kinases, including those in the fibroblast growth factor pathway, vascular endothelial growth factor pathway, and platelet-derived growth factor pathway. By blocking these pathways, the compound suppresses tumor growth and angiogenesis. The molecular targets include fibroblast growth factor receptors, vascular endothelial growth factor receptors, and platelet-derived growth factor receptors .

Comparison with Similar Compounds

    Dovitinib: The parent compound, which also inhibits multiple receptor tyrosine kinases.

    N-Desmethyl Dovitinib: The non-deuterated analog of N-Desmethyl Dovitinib-d8.

    Dovitinib-d8: Another deuterated analog of Dovitinib.

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research studies. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and pharmacodynamic studies.

Properties

IUPAC Name

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28)/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUNJGIEUWMQHG-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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